molecular formula C16H13N3O2 B4641587 3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B4641587
M. Wt: 279.29 g/mol
InChI Key: XJAVSSHDUBSTRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives involves strategic molecular scaffolding and functionalization to achieve the desired compound. Techniques include condensation reactions, nucleophilic substitution, and cyclization processes to introduce various substituents on the pyrido[1,2-a]pyrimidine core. These methods are crucial for modifying the compound's biological activity and solubility (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by spectral (IR, UV–Visible, 1H, and 13C NMR) measurements and X-ray crystallography. These techniques provide detailed information on the compound's electronic and spatial configuration, essential for understanding its chemical behavior and interaction with biological targets (Srivastava et al., 2017).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. These reactions are pivotal for further chemical modifications and enhancing the compound's pharmacological profile. The electronic nature of the pyrido[1,2-a]pyrimidine core influences its reactivity towards different reagents and conditions (Giri et al., 2017).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their formulation and application. Advanced analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide insights into these properties, which are essential for pharmaceutical development (Kranjc et al., 2012).

properties

IUPAC Name

3-methyl-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-5-4-6-12(9-11)15(20)18-13-10-17-14-7-2-3-8-19(14)16(13)21/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVSSHDUBSTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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